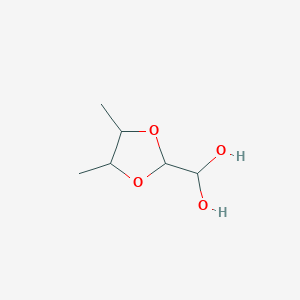
3-(4-Chlorophenyl)oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)oxetane: is a chemical compound with the following properties:
Chemical Formula: CHClO
Molecular Weight: 212.63 g/mol
CAS Number: 1393534-20-7
Preparation Methods
Synthetic Routes:: There are several synthetic routes to prepare 3-(4-Chlorophenyl)oxetane. One common method involves the cyclization of 4-chlorophenylacetic acid with an appropriate reagent. The reaction proceeds as follows:
4-Chlorophenylacetic acidCyclizationthis compound
Reaction Conditions:: The cyclization reaction typically occurs under acidic conditions, using Lewis acids or protic acids as catalysts. Solvents like dichloromethane or toluene are commonly employed.
Industrial Production:: While research laboratories often use the synthetic route described above, industrial production methods may involve more efficient and scalable processes. Unfortunately, specific industrial methods for this compound are not widely documented.
Chemical Reactions Analysis
Reactivity::
Oxetane Ring Opening: 3-(4-Chlorophenyl)oxetane can undergo ring-opening reactions, leading to the formation of open-chain compounds.
Substitution Reactions: The chlorine atom in the phenyl ring can be substituted with other functional groups.
Reduction: Reduction of the carbonyl group in the oxetane ring can yield secondary alcohols.
Ring Opening: Acidic conditions (e.g., sulfuric acid, hydrochloric acid).
Substitution: Nucleophilic aromatic substitution (e.g., with sodium azide, sodium cyanide).
Reduction: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH).
Major Products:: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Chlorophenyl)oxetane finds applications in various scientific fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential biological activity.
Medicine: Studied for its pharmacological properties.
Industry: May serve as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The exact mechanism by which 3-(4-Chlorophenyl)oxetane exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
While 3-(4-Chlorophenyl)oxetane is unique due to its chlorophenyl substituent, similar compounds include other oxetanes and heterocyclic derivatives.
Properties
Molecular Formula |
C9H9ClO |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
3-(4-chlorophenyl)oxetane |
InChI |
InChI=1S/C9H9ClO/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8H,5-6H2 |
InChI Key |
KLNDOFPXDAICOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(R)-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B12962187.png)


![2-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12962203.png)







